molecular formula C16H15FO3 B8281633 4-(4'-Fluoro-4-biphenylyl)-4-hydroxy-butyric acid

4-(4'-Fluoro-4-biphenylyl)-4-hydroxy-butyric acid

Cat. No. B8281633
M. Wt: 274.29 g/mol
InChI Key: BECLFIRSTVQHDJ-UHFFFAOYSA-N
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Patent
US04021479

Procedure details

Melting point of the cyclohexylamine salt: 174°-176° C. Prepared analogous to Example 40 from methyl 4-(4'-fluoro-4-biphenylyl)-4-oxo-butyrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-(4'-fluoro-4-biphenylyl)-4-oxo-butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N)CCCCC1.[F:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18]([C:21](=[O:28])[CH2:22][CH2:23][C:24]([O:26]C)=[O:25])=[CH:17][CH:16]=2)=[CH:11][CH:10]=1>>[F:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[CH:20]=[CH:19][C:18]([CH:21]([OH:28])[CH2:22][CH2:23][C:24]([OH:26])=[O:25])=[CH:17][CH:16]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
methyl 4-(4'-fluoro-4-biphenylyl)-4-oxo-butyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)C(CCC(=O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
174°-176° C

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)C(CCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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